N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-4-18-23-24-20-21(28)25(16-7-5-6-8-17(16)26(18)20)12-19(27)22-15-10-9-13(2)11-14(15)3/h5-11H,4,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRJSYBNTFLUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves the following steps:
Formation of the triazoloquinoxaline core: This can be achieved by the cyclization of appropriate precursors such as 2-aminobenzamide and ethyl acetoacetate in the presence of a suitable catalyst like polyphosphoric acid.
Introduction of the acetamide group: The triazoloquinoxaline intermediate is then reacted with 2,4-dimethylphenyl isocyanate under controlled conditions to form the desired acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: Utilizing continuous flow reactors to ensure efficient and consistent formation of the triazoloquinoxaline core.
Automated synthesis: Employing automated synthesis platforms to introduce the acetamide group with high precision and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized triazoloquinoxaline derivatives.
Reduction: Reduced triazoloquinoxaline derivatives.
Substitution: Halogenated or alkylated triazoloquinoxaline derivatives.
Scientific Research Applications
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant properties. Studies indicate that derivatives containing the triazole nucleus exhibit notable anticonvulsant activity against models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, modifications to the triazole structure have led to compounds that demonstrate efficacy comparable to established anticonvulsants like phenytoin and carbamazepine .
Antimicrobial Activity
Research has shown that compounds similar to N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide possess antimicrobial properties. A study reported that newly synthesized triazole derivatives exhibited moderate to good activity against various bacterial strains, highlighting their potential as antimicrobial agents .
Antitumor Activity
Recent investigations have also focused on the antitumor potential of triazole derivatives. The compound's structure allows it to interact with biological targets involved in cancer progression. Some studies suggest that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Interaction with Ion Channels
The anticonvulsant effects of this compound may be attributed to its interaction with voltage-gated sodium channels (VGSCs). Docking studies indicate a binding affinity similar to traditional anticonvulsants, suggesting it may stabilize the inactive state of these channels during neuronal excitability .
GABAergic Modulation
The compound may also influence the GABAergic system, enhancing GABA receptor activity and contributing to its anticonvulsant properties. This mechanism is crucial for the regulation of neuronal excitability and seizure control .
Study on Anticonvulsant Activity
In a controlled study involving mice subjected to PTZ-induced seizures, a series of synthesized triazole derivatives were tested for their protective effects. The results indicated that certain compounds significantly increased seizure latency and reduced seizure frequency at doses of 30 mg/kg and 100 mg/kg .
Antimicrobial Efficacy Evaluation
A recent investigation assessed the antimicrobial activity of synthesized triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that several derivatives displayed minimum inhibitory concentrations (MICs) in the range of 16–64 µg/mL, indicating promising antimicrobial potential .
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, leading to inhibition or activation of their functions.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural homology with the target molecule, differing primarily in substituents on the phenyl ring and triazoloquinoxaline core. These variations influence physicochemical properties and bioactivity.
Key Structural Differences
†Estimated based on structural similarity to ; the ethyl and dimethylphenyl groups likely increase molecular weight compared to and .
Physicochemical and Functional Implications
Lipophilicity and Solubility :
- The 1-ethyl group in the target compound enhances lipophilicity compared to the 1-methyl group in and the unsubstituted analog . This may improve membrane permeability but reduce aqueous solubility.
- The 2,4-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, contrasting with the electron-withdrawing 4-chlorophenyl in . This difference could alter binding interactions in biological systems.
Biological Activity: Chlorophenyl derivatives (e.g., ) are common in agrochemicals (e.g., notes triazolo-based sulfonamides as pesticides) . The 4-oxo group is conserved across all compounds, suggesting a shared mechanism of action, such as hydrogen bonding or coordination with metal ions in enzyme active sites.
Synthetic Accessibility: The ethyl group in the target compound may require additional steps for introduction compared to methyl or unsubstituted analogs, as seen in synthetic protocols for related triazoloquinoxalines (e.g., cesium carbonate-mediated alkylation in ) .
Biological Activity
N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by a triazoloquinoxaline core. The presence of the dimethylphenyl and ethyl substituents contributes to its unique biological profile. The molecular formula is .
Anticonvulsant Activity
Research has indicated that derivatives of triazoloquinoxaline compounds exhibit significant anticonvulsant properties. In particular, studies have shown that modifications to the triazole ring can enhance binding affinity to voltage-gated sodium channels (VGSCs), which are crucial in the modulation of neuronal excitability.
Key Findings:
- Compounds similar to this compound have demonstrated effective anticonvulsant activity in various animal models (e.g., MES and PTZ tests) at doses ranging from 30 to 100 mg/kg .
- The compound's mechanism involves interaction with GABA receptors, suggesting a potential for developing new treatments for epilepsy .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of triazoloquinoxaline derivatives. The presence of specific functional groups enhances their efficacy against a range of bacterial strains.
Research Insights:
- In vitro studies have shown that certain derivatives possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
- The compound's activity is often attributed to its ability to disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.
Study 1: Anticonvulsant Evaluation
A systematic study evaluated the anticonvulsant effects of various triazole derivatives. Among the candidates tested, this compound exhibited promising results with an ED50 value indicating effective seizure control .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, the compound was tested against multiple bacterial strains. Results showed that it inhibited growth effectively at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
